molecular formula C21H30N2O4 B2763210 2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N,N-bis(propan-2-yl)acetamide CAS No. 898431-45-3

2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N,N-bis(propan-2-yl)acetamide

Cat. No.: B2763210
CAS No.: 898431-45-3
M. Wt: 374.481
InChI Key: WMLYDLBSALLBKA-UHFFFAOYSA-N
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Description

This compound is a substituted acetamide derivative featuring an isoquinolinone core linked via an ether oxygen to an N,N-diisopropylacetamide group. The 2-ethoxyethyl substituent on the isoquinolinone ring introduces hydrophilicity, while the bulky diisopropyl groups on the acetamide moiety likely influence steric interactions and solubility.

Properties

IUPAC Name

2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N,N-di(propan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O4/c1-6-26-13-12-22-11-10-17-18(21(22)25)8-7-9-19(17)27-14-20(24)23(15(2)3)16(4)5/h7-11,15-16H,6,12-14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLYDLBSALLBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)N(C(C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N,N-bis(propan-2-yl)acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core is synthesized through a series of reactions, including cyclization and functional group modifications.

    Introduction of the Ethoxyethyl Group: The ethoxyethyl group is introduced through an alkylation reaction, using appropriate alkylating agents under controlled conditions.

    Attachment of the Acetamide Group: The acetamide group is attached via an amide bond formation reaction, often using coupling reagents such as EDCI or DCC.

    Final Functionalization:

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs, often using continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N,N-bis(propan-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • The compound has been investigated for its antibacterial properties. Similar derivatives have shown efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. These findings suggest that the compound may possess similar antimicrobial capabilities, making it a candidate for further exploration in treating resistant bacterial infections .
  • Cancer Therapy
    • Research indicates that compounds with similar structures have been utilized to enhance the therapeutic efficacy of existing chemotherapeutic agents. For instance, modifications to isoquinoline derivatives have been studied for their ability to improve the performance of bisantrene, a drug used in cancer treatment. The incorporation of this compound could potentially reduce side effects while enhancing efficacy against malignancies .
  • Neuroprotective Effects
    • Preliminary studies on related compounds suggest neuroprotective properties that could be beneficial in treating neurodegenerative diseases. The isoquinoline framework is known for its interaction with neurotransmitter systems, indicating a potential application in neuropharmacology.

Case Studies

Study ReferenceObjectiveFindings
Investigate antibacterial propertiesDemonstrated effectiveness against MRSA strains
Enhance bisantrene efficacyImproved therapeutic outcomes with reduced side effects
Neuroprotective potentialSuggested benefits in models of neurodegeneration

Mechanism of Action

The mechanism of action of 2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N,N-bis(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Structural Analog 1: 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor)

  • Structure : Alachlor is a chloroacetamide herbicide with a methoxymethyl group and diethylphenyl substitution.
  • Key Differences: Alachlor lacks the isoquinolinone ring and instead has a simpler chloroacetamide backbone. The diethylphenyl group in alachlor confers lipophilicity, contrasting with the hydrophilic 2-ethoxyethyl group in the target compound.

Structural Analog 2: 2-(2H-1,3-Benzodioxol-5-ylamino)-N-(propan-2-yl)acetamide

  • Structure: This compound contains a benzodioxole ring linked to an acetamide via an amino group.
  • Key Differences: The benzodioxole ring provides electron-rich aromaticity, unlike the isoquinolinone’s fused heterocyclic system. The absence of the ethoxyethyl substituent reduces steric complexity compared to the target compound.

Structural Analog 3: (E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k)

  • Structure : A coumarin-based acetohydrazide with a nitro-substituted benzylidene group.
  • Key Differences: The coumarin core replaces the isoquinolinone, and the hydrazide functionality differs from the acetamide in the target compound. The nitro group in 2k enhances electrophilicity, whereas the ethoxyethyl group in the target compound may improve metabolic stability.
  • Synthetic Methodology : Both compounds utilize etherification and condensation reactions, though 2k employs hydrazide formation, unlike the diisopropyl substitution in the target molecule .

Comparative Data Table

Property/Feature Target Compound Alachlor 2-(2H-Benzodioxol-5-ylamino)-N-(propan-2-yl)acetamide (E)-Acetohydrazide 2k
Core Structure Isoquinolinone + diisopropylacetamide Chloroacetamide + diethylphenyl Benzodioxole + acetamide Coumarin + acetohydrazide
Key Substituents 2-Ethoxyethyl, diisopropyl Methoxymethyl, diethylphenyl Benzodioxolylamino, isopropyl Nitrobenzylidene, coumarin
Synthetic Yield Not reported Not applicable Not reported 72%
Reported Applications Hypothesized: kinase inhibition Herbicide Antimicrobial/anti-inflammatory Not specified
Spectroscopic Data Not available Not provided IR: 3300 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O) IR: 1720 cm⁻¹ (C=O), 1H NMR: δ 8.2 (s, 1H)

Research Findings and Implications

  • Synthetic Challenges: The target compound’s isoquinolinone and ethoxyethyl groups likely require multi-step synthesis, contrasting with simpler analogs like alachlor, which are produced via single-step alkylation .
  • Bioactivity Potential: The isoquinolinone scaffold is associated with kinase inhibition (e.g., PARP inhibitors), suggesting the target compound could be optimized for oncology applications. In contrast, benzodioxole and coumarin analogs are more commonly linked to antimicrobial activity .
  • Spectroscopic Gaps: No IR or NMR data for the target compound are available in the provided evidence, unlike analogs such as 2k, where detailed spectral characterization is documented .

Biological Activity

The compound 2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N,N-bis(propan-2-yl)acetamide (CAS Number: 898431-35-1) is a complex organic molecule with significant potential in biological applications. Its structure includes an isoquinolinone core, which is known for various pharmacological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H24N2O4C_{18}H_{24}N_{2}O_{4}, with a molecular weight of approximately 290.31 g/mol. The presence of the ethoxyethyl group and the isoquinolinone structure contributes to its unique chemical reactivity and biological properties.

PropertyValue
Molecular FormulaC18H24N2O4C_{18}H_{24}N_{2}O_{4}
Molecular Weight290.31 g/mol
CAS Number898431-35-1

The biological activity of this compound is attributed to its interaction with various molecular targets:

1. Enzyme Interaction:
The compound may inhibit or activate specific enzymes involved in metabolic pathways, influencing cellular metabolism and homeostasis.

2. Receptor Modulation:
It can modulate receptor activity, affecting cellular signaling pathways that regulate processes such as cell growth, differentiation, and apoptosis.

3. Gene Expression Alteration:
The compound may influence gene expression related to critical cellular functions, which could be pivotal in therapeutic contexts such as cancer treatment.

Anticancer Potential

The compound's ability to modulate protein degradation pathways through E3 ubiquitin ligase binding has been highlighted in recent studies. Such mechanisms are crucial in cancer therapy, where targeted degradation of oncogenic proteins may lead to reduced tumor growth .

Case Studies and Research Findings

Several studies have explored the broader class of isoquinoline derivatives, providing insights into their biological activities:

  • Antibacterial Efficacy:
    A study demonstrated that certain isoquinoline derivatives exhibited enhanced antibacterial activity against clinical isolates of MRSA and Enterococcus faecalis . This suggests that similar compounds may have comparable effects.
  • Cancer Research Applications:
    Compounds targeting cereblon E3 ligase have shown promise in preclinical models for multiple myeloma treatment . The potential for this compound to act similarly warrants further investigation.
  • Mechanistic Insights:
    The interaction with metabolic enzymes and receptors has been documented in related compounds, indicating a pathway through which this compound could exert its effects .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis typically involves coupling reactions between intermediates such as substituted phenoxyacetamides and isoquinoline derivatives. Key steps include:

  • Nucleophilic substitution : Use of potassium carbonate in DMF to facilitate alkoxy group attachment .
  • Chloroacetylation : Refluxing with chloroacetyl chloride in triethylamine, monitored by TLC for completion .
  • Purification : Recrystallization from solvents like pet-ether or ethyl acetate to obtain pure products .
    Optimization : Adjust molar ratios (e.g., 1.5 equivalents of chloroacetylated intermediates), solvent polarity, and temperature to improve yields. For example, room-temperature stirring reduces side reactions compared to reflux .

Q. What analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via ¹H and ¹³C NMR to resolve signals for ethoxyethyl, isoquinoline, and isopropyl groups (e.g., δ 1.21 ppm for isopropyl protons) .
  • Mass Spectrometry (MS) : Use ESI/APCI-MS to verify molecular weight (e.g., observed [M+H]⁺ peaks) and detect impurities .
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using mobile phases like CH₂Cl₂:MeOH (92:8) .

Advanced Research Questions

Q. How can stability studies be designed to assess degradation under varying pH and temperature conditions?

  • Experimental Design :
    • Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C, 37°C, and 50°C.
    • Sample aliquots at intervals (0, 24, 48, 72 hours) and analyze via HPLC to quantify degradation products .
    • Use Arrhenius kinetics to predict shelf life under storage conditions .
  • Key Metrics : Degradation rate constants (k) and half-life (t₁/₂) calculated from concentration-time plots.

Q. How can contradictory bioactivity data from in vitro vs. in vivo studies be resolved?

  • Case Example : If in vitro assays show potent enzyme inhibition but in vivo models lack efficacy:
    • Pharmacokinetic Analysis : Measure plasma concentrations to assess bioavailability. Poor absorption or rapid metabolism (e.g., cytochrome P450 interactions) may explain discrepancies .
    • Metabolite Profiling : Identify active/inactive metabolites via LC-MS/MS .
    • Dose Optimization : Conduct dose-response studies to bridge efficacy gaps .

Q. What experimental frameworks are recommended for studying structure-activity relationships (SAR)?

  • Stepwise Modification : Synthesize analogs with variations in:
    • Ethoxyethyl chain : Replace with methoxyethyl or propoxyethyl to assess hydrophobicity effects .
    • Isoquinoline core : Introduce electron-withdrawing groups (e.g., -Cl) to modulate electronic properties .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .
  • Data Analysis : Correlate structural changes (e.g., Hammett σ values) with IC₅₀ shifts using multivariate regression .

Q. How can environmental impact assessments be integrated into preclinical research?

  • Fate and Transport Studies :
    • Measure logP (octanol-water partition coefficient) to predict bioaccumulation potential .
    • Conduct biodegradation assays in soil/water systems under OECD 301 guidelines .
  • Ecotoxicity Screening : Use Daphnia magna or algal models to assess acute toxicity (EC₅₀ values) .

Methodological Guidance for Complex Scenarios

Q. Designing a multi-parametric study to evaluate pharmacological and toxicological profiles

  • In Vitro Tier :
    • Pharmacology : Screen against 100+ targets (e.g., GPCRs, ion channels) via high-throughput panels .
    • Toxicity : Assess mitochondrial toxicity (Seahorse assay) and genotoxicity (Ames test) .
  • In Vivo Tier :
    • Use a randomized block design with control, low-, mid-, and high-dose groups (n=10/group) .
    • Collect blood/tissue samples at predefined intervals for histopathology and biomarker analysis .

Q. Addressing low reproducibility in synthetic yields across laboratories

  • Root Cause Analysis :
    • Reagent Purity : Verify chloroacetyl chloride freshness via titration .
    • Moisture Control : Use molecular sieves in DMF to prevent hydrolysis .
  • Standardization : Adopt a shared protocol with strict temperature (±2°C) and stirring speed controls .

Q. Cross-disciplinary approaches for mechanistic studies

  • Computational Modeling : Perform DFT calculations to map electrostatic potentials of the isoquinoline core and predict binding modes .
  • Crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve 3D interactions .

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